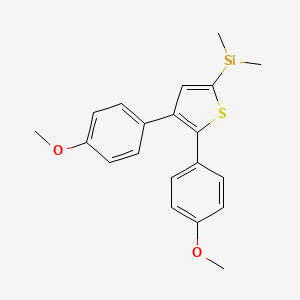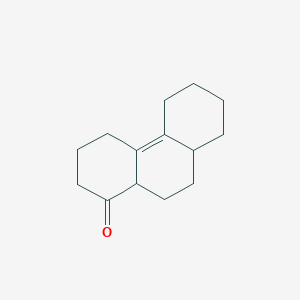
3,4,5,6,7,8,8a,9,10,10a-Decahydrophenanthren-1(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4,5,6,7,8,8a,9,10,10a-Decahydrophenanthren-1(2H)-one: is a polycyclic ketone compound. It is structurally related to phenanthrene, a tricyclic aromatic hydrocarbon, but with additional hydrogen atoms, making it a decahydro derivative. This compound is of interest in various fields of chemistry and industry due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions:
Hydrogenation of Phenanthrene: One common method to synthesize this compound is through the hydrogenation of phenanthrene under high pressure and temperature in the presence of a catalyst such as palladium or platinum.
Cyclization Reactions: Another method involves cyclization reactions starting from suitable precursors that can form the tricyclic structure under acidic or basic conditions.
Industrial Production Methods:
Catalytic Hydrogenation: In industrial settings, catalytic hydrogenation is often employed due to its efficiency and scalability. The process involves the use of large reactors and continuous flow systems to achieve high yields.
化学反応の分析
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions to form various oxidized derivatives, such as alcohols, ketones, and carboxylic acids.
Reduction: Further reduction can lead to more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at positions adjacent to the carbonyl group.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkyl halides, and other electrophiles.
Major Products:
Oxidation Products: Hydroxylated derivatives, carboxylic acids.
Reduction Products: More saturated hydrocarbons.
Substitution Products: Halogenated or alkylated derivatives.
科学的研究の応用
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand or catalyst in certain organic reactions.
Biology:
Biochemical Studies: Used in studies related to enzyme interactions and metabolic pathways.
Medicine:
Pharmaceuticals: Potential precursor or intermediate in the synthesis of pharmaceutical compounds.
Industry:
Material Science: Used in the development of new materials with specific properties.
作用機序
The mechanism of action of 3,4,5,6,7,8,8a,9,10,10a-Decahydrophenanthren-1(2H)-one depends on its application. In catalysis, it may act by providing a reactive surface or intermediate. In biological systems, it may interact with enzymes or receptors, altering their activity or function.
類似化合物との比較
Phenanthrene: The parent compound, which is aromatic and less hydrogenated.
Decahydronaphthalene: Another polycyclic hydrocarbon with a similar degree of hydrogenation but different ring structure.
Tetralin: A partially hydrogenated derivative of naphthalene.
Uniqueness:
Structural Features: The specific arrangement of hydrogen atoms and the presence of a carbonyl group make it unique compared to its parent and related compounds.
Reactivity: Its reactivity profile differs due to the additional hydrogenation and the presence of the carbonyl group.
特性
CAS番号 |
88165-64-4 |
|---|---|
分子式 |
C14H20O |
分子量 |
204.31 g/mol |
IUPAC名 |
3,4,5,6,7,8,8a,9,10,10a-decahydro-2H-phenanthren-1-one |
InChI |
InChI=1S/C14H20O/c15-14-7-3-6-12-11-5-2-1-4-10(11)8-9-13(12)14/h10,13H,1-9H2 |
InChIキー |
SAMRDLQNXMSKKQ-UHFFFAOYSA-N |
正規SMILES |
C1CCC2=C3CCCC(=O)C3CCC2C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


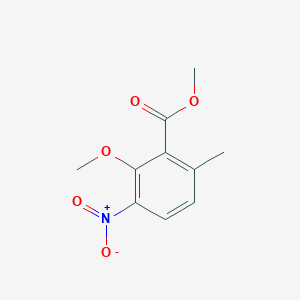
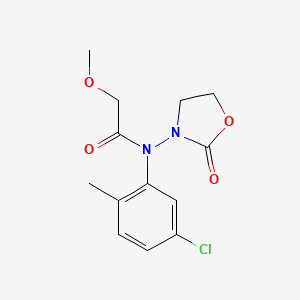
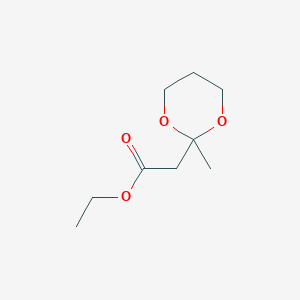
![N-[(2,3-Diphenyl-1H-indol-1-yl)methylidene]hydroxylamine](/img/structure/B14376330.png)
![Methyl [2-(4-phenyl-1,3-thiazol-2-yl)hydrazinylidene]acetate](/img/structure/B14376331.png)
![Bis{3-[(oxiran-2-yl)methoxy]propyl}disiloxane-1,1,3,3-tetrol](/img/structure/B14376334.png)

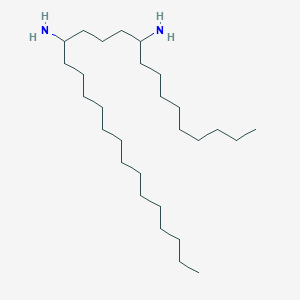

![1,1'-[1,4-Phenylenebis(methyleneoxy)]bis(4-octylbenzene)](/img/structure/B14376356.png)
![1,1'-{Disulfanediylbis[(cyclohexane-1,1-diyl)(4-nitro-3,1-phenylene)oxy]}bis[2-chloro-4-(trifluoromethyl)benzene]](/img/structure/B14376364.png)


